

PF-06422913 preclinical research neurological disorders

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Compound Focus: PF-06422913

CAS No.: 1539296-46-2

Cat. No.: S539171

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Information on the Related Compound PF-04449913

PF-04449913 is a potent and orally bioavailable small-molecule inhibitor that targets the Smoothened (Smo) protein within the Hedgehog signaling pathway [1]. The quantitative data from its discovery and profiling is summarized in the table below.

Property	Lead Compound 1	Cyclohexyl Derivative 8	Piperidine Derivative 15
Target	Smoothened (Smo)	Smoothened (Smo)	Smoothened (Smo)
Primary Mechanism	Inhibition of Hedgehog signaling pathway	Inhibition of Hedgehog signaling pathway	Inhibition of Hedgehog signaling pathway
Reported Potency (Gli-luciferase assay)	Excellent (Lead)	~18-fold less potent than 1 [1]	~2-fold more potent than 8 [1]
Human in vitro free CLint	314 $\mu\text{L}/\text{min}/\text{kg}$ [1]	No turnover observed [1]	Stable [1]
cLogD (pH 6.5)	4.48 [1]	2.85 [1]	Information not in search results

Property	Lead Compound 1	Cyclohexyl Derivative 8	Piperidine Derivative 15
Aqueous Solubility	0.1 µg/mL [1]	37 µg/mL [1]	Information not in search results

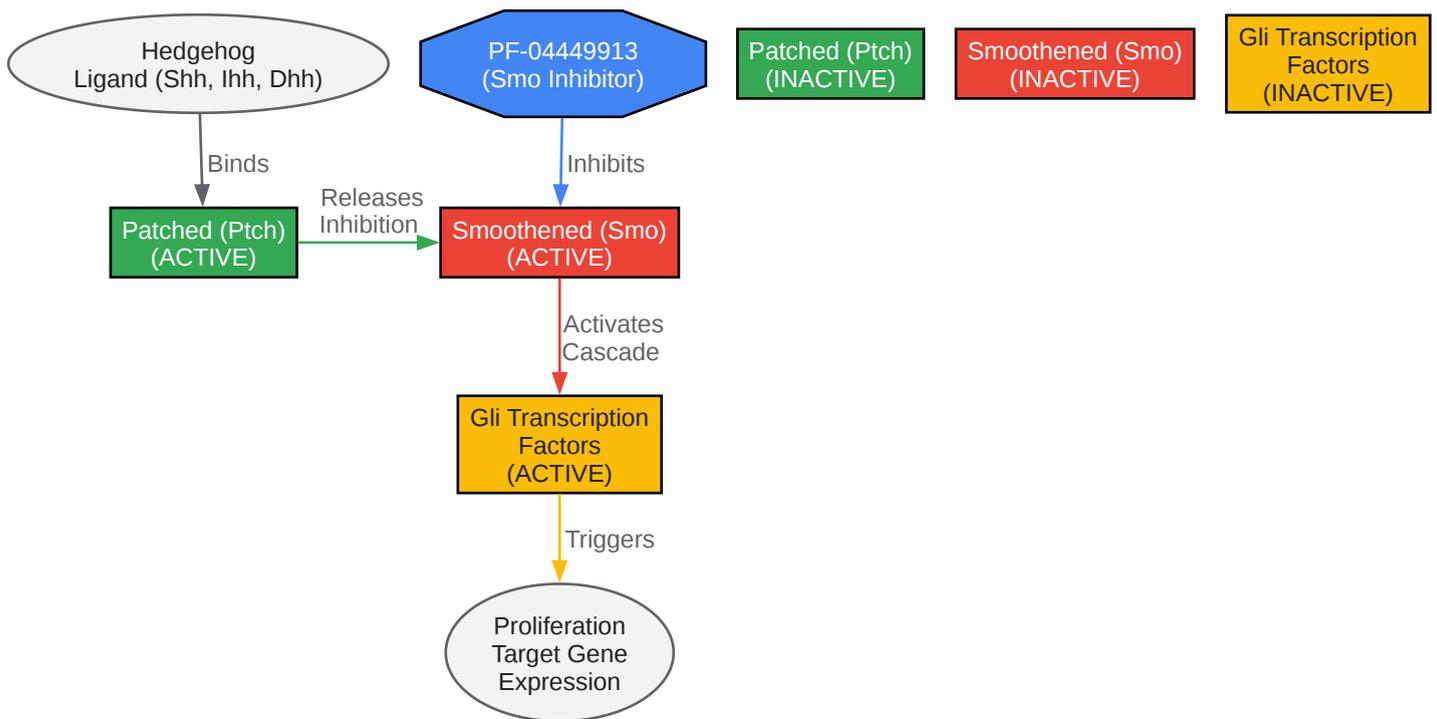
Experimental Protocol Overview

The search result provides a general overview of the strategy used to discover PF-04449913, focusing on improving the properties of a lead benzimidazole compound (compound 1) that had poor metabolic stability and low solubility [1]. Key methodological steps included:

- **Molecular Optimization:** The lead molecule was divided into three regions (benzimidazole, central phenyl, and aminoacylaryl groups) for structure-activity relationship (SAR) exploration [1].
- **Core Replacement:** The central phenyl ring was replaced with a cyclohexyl group to reduce lipophilicity, and later with heterocyclic alkyl groups like piperidines to introduce a basic amine for better solubility through salt formation [1].
- **Synthesis & Profiling:** Compounds were synthesized and profiled for potency in a **Gli-luciferase reporter assay**, which measures inhibition of the Hh pathway. Promising compounds were further evaluated for in vitro metabolic stability in human and rat liver microsomes, and in vivo pharmacokinetics in rats and dogs [1].

Hedgehog Signaling Pathway Diagram

The diagram below illustrates the Hedgehog signaling pathway that PF-04449913 targets, based on the mechanism described in the search results [1].



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Diagram of the Hedgehog signaling pathway and PF-04449913 inhibition mechanism.

Research Context and Methodologies

While direct information on your compound is unavailable, the search results highlight two key areas in modern preclinical neurological research that might be relevant for your investigations:

- **iPSCs in Neurological Drug Discovery:** Induced Pluripotent Stem Cells (iPSCs) are recognized as a powerful tool for creating patient-specific disease models, which are used for drug screening in conditions like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) [2].

- **Advanced Preclinical MRI:** Preclinical MRI systems are crucial for researching neurological disorders in animal models. Techniques like magnetic resonance spectroscopy (MRS) can be used to quantify regional biochemistry and changes in neurotransmitters and metabolites in the brain [3].

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References

1. Discovery of PF-04449913, a Potent and Orally Bioavailable ... [pmc.ncbi.nlm.nih.gov]
2. iPSCs: A Preclinical Drug Research Tool for Neurological Disorders [pubmed.ncbi.nlm.nih.gov]
3. MRI of Preclinical neurological diseases [news-medical.net]

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